5,6-Dimethoxyisobenzofuran-1,3-dione
Overview
Description
5,6-Dimethoxyisobenzofuran-1,3-dione is an organic compound with the molecular formula C10H8O5 and a molecular weight of 208.17 g/mol . It is a derivative of isobenzofuran and is characterized by the presence of two methoxy groups at the 5 and 6 positions and a dione functionality at the 1 and 3 positions. This compound is often used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
5,6-Dimethoxyisobenzofuran-1,3-dione has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological molecules.
Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dimethoxyisobenzofuran-1,3-dione can be synthesized from 4,5-dimethoxyphthalic acid. The synthetic route involves heating a suspension of 4,5-dimethoxyphthalic acid in acetic anhydride at 120°C for one hour. The solvent is then removed under vacuum to yield this compound as a yellow solid . Another method involves dissolving 4,5-dimethoxyphthalic acid in tetrahydrofuran and refluxing with acetic anhydride for five hours, followed by evaporation under reduced pressure and purification using petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the dione functionality to corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, tetrahydrofuran, and petroleum ether . Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the methoxy groups.
Mechanism of Action
The mechanism of action of 5,6-dimethoxyisobenzofuran-1,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific
Properties
IUPAC Name |
5,6-dimethoxy-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-13-7-3-5-6(4-8(7)14-2)10(12)15-9(5)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSDRBDUANUSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4821-94-7 | |
Record name | 5,6-dimethoxy-1,3-dihydro-2-benzofuran-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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